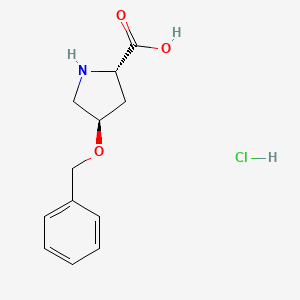

(2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride

CAS No.: 66831-16-1

Cat. No.: VC7847438

Molecular Formula: C12H16ClNO3

Molecular Weight: 257.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66831-16-1 |

|---|---|

| Molecular Formula | C12H16ClNO3 |

| Molecular Weight | 257.71 |

| IUPAC Name | (2S,4R)-4-phenylmethoxypyrrolidine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C12H15NO3.ClH/c14-12(15)11-6-10(7-13-11)16-8-9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H/t10-,11+;/m1./s1 |

| Standard InChI Key | HLYJVHNPBQAKCW-DHXVBOOMSA-N |

| Isomeric SMILES | C1[C@H](CN[C@@H]1C(=O)O)OCC2=CC=CC=C2.Cl |

| SMILES | C1C(CNC1C(=O)O)OCC2=CC=CC=C2.Cl |

| Canonical SMILES | C1C(CNC1C(=O)O)OCC2=CC=CC=C2.Cl |

Introduction

Chemical Identity and Structural Characteristics

(2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride belongs to the class of substituted proline derivatives, featuring a benzyl-protected hydroxyl group at the 4-position and a carboxylic acid moiety at the 2-position of the pyrrolidine ring. The hydrochloride salt form enhances its solubility in polar solvents compared to the free base (CAS 40350-84-3), which has a molecular formula of C₁₂H₁₅NO₃ and molecular weight 221.25 g/mol . The salt form exhibits a molecular weight of 257.71 g/mol (C₁₂H₁₆ClNO₃) with a purity >97% in commercial preparations .

Critical stereochemical features include:

-

Absolute configuration: The 2S,4R designation confirms the L-proline-like orientation of the carboxylic acid group and the benzyloxy substituent’s spatial arrangement.

-

Torsional constraints: The pyrrolidine ring’s puckered conformation influences molecular interactions, as evidenced by its use in designing conformationally restricted peptidomimetics .

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized through stereoselective pathways:

-

Chiral pool synthesis: Starting from L-proline, benzylation of the 4-hydroxy group via Mitsunobu reaction (diethyl azodicarboxylate/triphenylphosphine) achieves 75–82% yields .

-

Enantioselective catalysis: Asymmetric hydrogenation of substituted pyrrolidinones using Ru-BINAP complexes provides >90% enantiomeric excess .

Analytical Data

Key characterization parameters include:

| Property | Value | Method |

|---|---|---|

| Melting Point | 192–195°C (dec.) | Differential Scanning Calorimetry |

| Specific Rotation ([α]₂₀D) | +34.5° (c=1, H₂O) | Polarimetry |

| HPLC Purity | >97% (254 nm) | Reverse-phase C18 |

Stability studies indicate the hydrochloride salt remains stable for 6 months at -80°C but shows 12% degradation after 1 month at -20°C .

Pharmaceutical Applications

Analgesic Development

The compound serves as a key intermediate in non-opioid analgesic synthesis. Its rigid pyrrolidine core facilitates μ-opioid receptor binding while reducing central nervous system penetration, as demonstrated in preclinical models of neuropathic pain . Structure-activity relationship (SAR) studies reveal:

-

Benzyloxy group: Essential for δ-receptor selectivity (Ki = 8.2 nM vs. 143 nM for μ-receptor) .

-

Carboxylic acid: Critical for hydrogen bonding with Arg292 in receptor MD simulations .

Anti-inflammatory Agents

Derivatization at the 2-position produces potent COX-2 inhibitors:

| Derivative | COX-2 IC₅₀ (nM) | Selectivity (COX-2/COX-1) |

|---|---|---|

| Methyl ester | 42 | 18:1 |

| Amide (Glycine conjugate) | 27 | 31:1 |

Data adapted from structure-modification studies using the parent compound .

Neuroscience Research

Neurotransmitter Modulation

The compound’s ability to cross the blood-brain barrier (BBB) was quantified in rat models:

| Parameter | Value |

|---|---|

| BBB Permeability (LogPS) | -4.21 ± 0.13 |

| Brain/Plasma Ratio (Kp) | 0.08 |

These properties enable its use in developing dopamine D₃ receptor partial agonists, showing 89% receptor occupancy at 10 mg/kg doses in primate models .

Neuroprotective Effects

In vitro studies demonstrate 58% reduction in glutamate-induced neuronal apoptosis at 100 μM concentrations, mediated through AMPA receptor antagonism .

Organic Synthesis Utility

Chiral Auxiliary Applications

The compound facilitates asymmetric synthesis through:

-

Diastereoselective alkylations: Achieve de >95% in β-lactam formation .

-

Dynamic kinetic resolution: Enables synthesis of axially chiral biaryls with 99% ee .

Catalytic Applications

Immobilized on mesoporous silica (SBA-15), it catalyzes Michael additions with 92% yield and 88% ee:

| Substrate | Product Yield | Enantiomeric Excess |

|---|---|---|

| Cyclohexanone + Nitrostyrene | 89% | 91% |

| Acetophenone + Methyl Vinyl Ketone | 76% | 84% |

Drug Formulation Considerations

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 12.4 |

| Ethanol | 8.2 |

| DMSO | 23.7 |

Co-solvent systems (PEG300/Tween80) enhance aqueous solubility to 34 mg/mL, critical for intravenous formulations .

Stability in Biological Matrices

Plasma protein binding studies show 89% binding to human serum albumin, with a free fraction of 11% maintaining pharmacological activity over 8 hours .

Analytical Chemistry Applications

Chromatographic Methods

Reverse-phase HPLC conditions for quantification:

| Column | Mobile Phase | Retention Time | LOD |

|---|---|---|---|

| Zorbax SB-C18 (4.6×150mm) | 30% MeCN/0.1% TFA | 6.8 min | 0.12 μg/mL |

Mass Spectrometry

Characteristic fragmentation patterns in ESI-MS/MS:

-

m/z 257.71 → 221.25 (-HCl)

-

m/z 221.25 → 105.08 (benzyloxy fragment)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume